N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine
Description
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the 1,3,5-triazine family. This compound is characterized by the presence of a triazine ring substituted with a butan-2-yl group, a chloro group, and a morpholin-4-yl group. Compounds in the 1,3,5-triazine family are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Properties
IUPAC Name |
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O/c1-3-8(2)13-10-14-9(12)15-11(16-10)17-4-6-18-7-5-17/h8H,3-7H2,1-2H3,(H,13,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRVMFCDLLZTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)Cl)N2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves the substitution of a chloro group in a triazine ring with a morpholine group. One common method involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with N-methylmorpholine in a solvent such as tetrahydrofuran (THF) at elevated temperatures . The reaction is facilitated by the presence of a base, such as sodium carbonate, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave irradiation can enhance the efficiency and yield of the reaction . Additionally, the use of automated systems can help in maintaining consistent reaction conditions and improving the overall production process.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the triazine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted triazine derivatives .
Scientific Research Applications
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes, such as DNA gyrase, which is essential for bacterial DNA replication . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound is similar in structure but has different substituents on the triazine ring.
4-Chloro-5-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]: Another compound with a morpholine group and a triazine ring.
Uniqueness
N-butan-2-yl-4-chloro-6-morpholin-4-yl-1,3,5-triazin-2-amine is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity . The presence of the butan-2-yl group and the morpholin-4-yl group enhances its solubility and interaction with biological targets .
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